1,2-Dithian-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123728-62-1 |
|---|---|
Molecular Formula |
C4H6OS2 |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
dithian-4-one |
InChI |
InChI=1S/C4H6OS2/c5-4-1-2-6-7-3-4/h1-3H2 |
InChI Key |
KEYSLSNDOHVVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSCC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Dithian 4 One and Its Precursors
Strategies for Constructing the 1,2-Dithian Ring System with an Integrated Ketone Moiety
The formation of the 1,2-dithian-4-one core structure is achieved through several strategic synthetic routes. These methods can be broadly categorized into those that form the sulfur-sulfur bond in a pre-existing cyclic ketone, those that form carbon-sulfur bonds to close the ring, and those that construct the ring through the simultaneous reaction of multiple components.
Ring-Closing Reactions Involving Sulfur-Sulfur Bond Formation
A primary strategy for synthesizing the 1,2-dithiane (B1220274) ring involves the formation of the disulfide bond as a key ring-closing step. This can be accomplished either by oxidizing a dithiol that already contains a ketone or by introducing the ketone after the dithiane ring has been formed.
The oxidation of 1,4-dithiols is a common and effective method for the synthesis of 1,2-dithianes. tandfonline.com This approach involves a precursor molecule that already contains the complete carbon skeleton of the target dithianone, with two thiol groups positioned to form the disulfide bond upon oxidation. The presence of the ketone functionality within the dithiol precursor allows for the direct formation of the this compound ring system.
Various oxidizing agents can be employed for this transformation. For instance, air oxidation, often catalyzed by metal salts like ferric chloride, can effectively cyclize dithiols to form the corresponding 1,2-dithianes. tandfonline.com The choice of oxidant and reaction conditions is critical to achieve high yields and avoid the formation of polymeric side products.
A general representation of this method is the oxidation of a 1,4-dithiol that contains a ketone at the 4-position. The starting dithiol can be prepared through various synthetic routes, such as the debenzylation of benzylthio ethers or the conversion of hydroxyl groups to mercapto groups. tandfonline.com
An alternative to the direct oxidation of a ketone-containing dithiol is the introduction of the ketone functionality after the 1,2-dithiane ring has been established. This two-step approach involves first synthesizing a substituted 1,2-dithiane and then oxidizing a methylene (B1212753) group at the 4-position to a carbonyl group.
This strategy offers flexibility in the synthesis of various substituted 1,2-dithian-4-ones, as the initial dithiane ring can be constructed from a wider range of precursors without the constraint of a pre-existing ketone. Subsequent oxidation can be achieved using standard oxidizing agents suitable for the conversion of a methylene to a ketone in the presence of a disulfide linkage.
Carbon-Sulfur Bond Forming Cyclizations from Acyclic Precursors
The construction of the this compound ring can also be achieved through the formation of carbon-sulfur bonds from acyclic precursors. This approach involves the reaction of a molecule containing a sulfur nucleophile with a carbon electrophile to close the ring.
One such method involves the use of 1,3-dithiolane (B1216140) precursors that can undergo ring expansion to form 1,4-dithianes. beilstein-journals.org For instance, a 1,3-dithiolane derived from an α-halocarbonyl can rearrange via a cyclic sulfonium (B1226848) intermediate, leading to the formation of a 1,4-dithiane (B1222100) ring. beilstein-journals.org While this method is more commonly applied to the synthesis of 1,4-dithianes, modifications to the starting materials could potentially lead to this compound derivatives.
Another strategy involves the double conjugate addition of dithiols to propargylic ketones. This reaction generates β-keto 1,3-dithianes, which serve as masked 1,3-dicarbonyl systems and can be further transformed into various heterocyclic structures. organic-chemistry.org
Multicomponent Reaction Approaches to this compound Frameworks
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules by combining three or more reactants in a single synthetic operation. rsc.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the necessary precursors.
For example, the Ugi four-component reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, has been utilized to synthesize peptoids. mdpi.com By employing a sulfur-containing carbonyl component like 1,4-dithiane-2,5-diol (B140307), which can act as a source of 2-mercaptoacetaldehyde, sulfur-containing acyclic structures can be assembled that could potentially be cyclized to form dithianone derivatives. mdpi.com
The development of novel MCRs that directly yield the this compound scaffold remains an area of interest in synthetic organic chemistry, offering potential for rapid and diverse library synthesis.
Functional Group Transformations and Derivatizations of this compound Precursors
The chemical versatility of this compound and its precursors allows for a wide range of functional group transformations and derivatizations. These reactions are essential for creating a diverse library of compounds with varied substitution patterns and for introducing functional handles for further modifications.
A key precursor for many 1,2-dithiane derivatives is 1,4-butanedithiol, which can be oxidized to form the parent 1,2-dithiane ring. wikipedia.org Modifications to the carbon backbone of this dithiol before cyclization allow for the introduction of various substituents.
Once the 1,2-dithiane ring is formed, further transformations can be performed. For example, if a hydroxyl group is present on the ring, it can be esterified or used as a handle for other conjugation chemistries. nih.gov This demonstrates the potential for downstream functionalization of substituted 1,2-dithianes. nih.gov
Below is a table summarizing some of the key synthetic strategies and transformations related to 1,2-dithianes and their precursors.
| Strategy | Precursor(s) | Key Transformation | Product Type | Reference(s) |
| Oxidation of Dithiols | 1,4-Dithiol with ketone | S-S bond formation | This compound | tandfonline.com |
| Ring Expansion | 1,3-Dithiolane from α-halocarbonyl | 1,2-Sulfur migration | 1,4-Dithiane | beilstein-journals.org |
| Double Conjugate Addition | Dithiol and propargylic ketone | C-S bond formation | β-Keto 1,3-dithiane (B146892) | organic-chemistry.org |
| Multicomponent Reaction | Amine, carbonyl, carboxylic acid, isocyanide | Ugi reaction | Acyclic sulfur-containing peptoids | mdpi.com |
| Functional Group Transformation | Hydroxy-substituted 1,2-dithiane | Esterification | Esterified 1,2-dithiane | nih.gov |
Chemo-, Regio-, and Stereoselective Synthesis of this compound
Detailed and specific methodologies for the chemo-, regio-, and stereoselective synthesis of this compound are not extensively documented in publicly available scientific literature. Research has more prominently featured the synthesis and functionalization of its isomers, namely 1,3-dithianes and 1,4-dithianes, which have found widespread application as protecting groups and synthetic intermediates. beilstein-journals.orgorganic-chemistry.org
However, general principles of heterocyclic chemistry and analogous syntheses of related sulfur-containing ketones allow for the postulation of potential synthetic strategies. The primary challenge in the synthesis of this compound lies in the controlled formation of the six-membered ring containing a disulfide bond and a ketone functionality.
Potential synthetic precursors for this compound could include appropriately substituted dithiols or halo-sulfides. The chemo-, regio-, and stereoselectivity of the cyclization would be highly dependent on the nature of the starting materials, the reaction conditions, and the catalysts employed.
For instance, a plausible retrosynthetic analysis would disconnect the this compound at the disulfide bond and the carbon-sulfur bonds. This would suggest precursors such as a 1,4-dithiolbutanone derivative or a halo-thiopropanoyl derivative. The selective formation of the disulfide bond in the presence of other functional groups would be a key chemoselective step.
Regioselectivity would be crucial when dealing with unsymmetrical precursors to ensure the formation of the 4-keto isomer over other possibilities. The introduction of stereocenters, for example, at the C5 or C6 positions, would necessitate stereoselective methods, potentially involving chiral auxiliaries, asymmetric catalysis, or the use of enantiomerically pure starting materials. While these are established strategies in organic synthesis, their specific application to this compound has not been detailed in available research.
A study on the synthesis of 1,2-dithianes bearing nitrogen-containing substituents explored the cyclization of dithiols prepared from corresponding diols. tandfonline.com While not targeting the 4-keto derivative specifically, this work highlights a potential pathway where a suitably protected dihydroxybutane derivative could be a precursor.
Given the lack of specific literature, the development of synthetic methodologies for this compound remains an open area for research. Future work would likely involve the adaptation of known methods for the synthesis of other dithiane isomers or related sulfur heterocycles.
Elucidation of Reactivity and Reaction Mechanisms of 1,2 Dithian 4 One
Mechanistic Investigations of Disulfide Cleavage and Formation within 1,2-Dithian-4-one
The disulfide bond is a dynamic and reversible covalent linkage, susceptible to cleavage and formation under various redox conditions. This reactivity is central to the chemical profile of this compound.
Reductive Cleavage of the Disulfide Bond
The S-S bond in the 1,2-dithiane (B1220274) ring can be readily cleaved by reducing agents. This process typically involves a nucleophilic attack on one of the sulfur atoms, followed by a second step to yield the corresponding dithiol. Common reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are effective for this transformation. nih.govnih.gov The reaction with a dithiol reducing agent like DTT proceeds via two sequential thiol/disulfide exchange reactions. nih.gov This results in the opening of the dithiane ring to form a linear dithiol compound. The general mechanism involves the nucleophilic attack of a reductant on a sulfur atom, breaking the S-S bond and forming a transient mixed disulfide, which is then further reduced to yield the final dithiol product.
Table 1: Reductive Cleavage of Disulfide Bonds
| Reducing Agent | Product Type | Mechanism |
|---|---|---|
| Dithiothreitol (DTT) | Acyclic Dithiol | Thiol/disulfide exchange nih.gov |
| Tris(2-carboxyethyl)phosphine (TCEP) | Acyclic Dithiol | Nucleophilic attack by phosphine |
This table presents common reagents for disulfide bond reduction, a reaction applicable to the 1,2-dithiane ring.
Oxidative Transformations of the Disulfide Bridge
Conversely, the disulfide bridge of this compound can undergo oxidation. The sulfur atoms can be oxidized to form sulfoxides (thiosulfinates) and subsequently sulfones (thiosulfonates). Reagents such as peroxy acids, like meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this purpose. nih.gov The oxidation can be controlled to yield either the mono-S-oxide or the di-S-oxide (sulfone) of the dithiane ring. Further oxidation can lead to the cleavage of the carbon-sulfur bonds under more forceful conditions, potentially breaking open the ring. bibliotekanauki.plresearchgate.net
Table 2: Oxidative Transformations of Disulfides
| Oxidizing Agent | Product(s) | Notes |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxides, Sulfones | Stepwise oxidation of sulfur atoms. nih.gov |
| Oxone® | Lactones, ω-amino acids | Can lead to ring-opening and further oxidation of the ketone. acs.org |
This table summarizes typical oxidation reactions. While not all examples are specific to this compound, they represent the expected reactivity of the disulfide and ketone moieties.
Radical Reactions Involving the 1,2-Disulfide Linkage, including Disulfide Radical Anion Chemistry
Disulfide bonds are pivotal in a variety of radical-based transformations. researcher.life One-electron reduction of the disulfide bond, which can be initiated by methods like pulse radiolysis or photoredox catalysis, leads to the formation of a disulfide radical anion (RSSR•−). researcher.lifersc.org This species is a powerful reducing agent itself and is often transient, readily cleaving to produce a thiyl radical and a thiolate anion. researcher.lifersc.org
The disulfide radical anion of cystine, a related disulfide, has been shown to react with cyclic ketones with rate constants in the range of 10⁴–10⁵ M⁻¹s⁻¹. researcher.liferesearchgate.net This suggests that the disulfide radical anion of this compound, once formed, could potentially engage in intramolecular reactions with its own ketone moiety or participate in intermolecular reactions. researcher.life Furthermore, UV photolysis of disulfides is known to cause homolytic cleavage of the S-S bond, directly yielding two thiyl radicals. nih.gov These highly reactive radical intermediates can then participate in various subsequent reactions.
Reactions Involving the Ketone Functionality of this compound
The carbonyl group in this compound is an electrophilic center, susceptible to attack by nucleophiles. pdx.edumasterorganicchemistry.com Its reactivity is also influenced by the acidity of the adjacent α-protons, which allows for the formation of enolates. pdx.edu
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon of this compound is electrophilic and reacts with a wide array of nucleophiles in what is known as a 1,2-addition reaction. masterorganicchemistry.comlibretexts.org This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com
Strong, "hard" nucleophiles such as Grignard reagents, organolithium compounds, and reducing agents like sodium borohydride (B1222165) (NaBH₄) typically favor this direct addition to the carbonyl group. youtube.com For instance, reaction with a Grignard reagent would yield a tertiary alcohol, while reduction with NaBH₄ would produce the corresponding secondary alcohol, 1,2-dithian-4-ol. Care must be taken in such reactions, as many reducing agents can also cleave the disulfide bond. However, chemoselective oxidation of secondary alcohols to ketones in the presence of a disulfide has been achieved using modified Swern oxidation conditions, suggesting the reverse reduction is also feasible under controlled conditions. researchgate.net
Table 3: Representative Nucleophilic Additions to Ketones
| Nucleophile/Reagent | Reagent Class | Product Type |
|---|---|---|
| RMgX | Grignard Reagent | Tertiary Alcohol |
| RLi | Organolithium | Tertiary Alcohol |
| NaBH₄ | Hydride Reductant | Secondary Alcohol |
| R₂CuLi | Organocuprate | Favors 1,4-addition if α,β-unsaturated |
This table illustrates general reactions of ketones with various nucleophiles. The outcome can be influenced by whether the reaction is under kinetic or thermodynamic control. libretexts.org
Alpha-Functionalization and Enolate Chemistry of the Ketone
The protons on the carbons alpha (α) to the carbonyl group (C3 and C5) are acidic (pKa ~20) and can be removed by a suitable base to form a nucleophilic enolate. pdx.eduslideshare.net This enolate can then react with various electrophiles, leading to functionalization at the α-position. The formation of the enolate can be directed by the choice of base and reaction conditions to favor either the kinetic or thermodynamic product. slideshare.net
Once formed, the enolate of this compound can undergo reactions such as alkylation with alkyl halides or aldol (B89426) additions with other carbonyl compounds. pitt.edu This reactivity provides a powerful method for constructing new carbon-carbon bonds at the positions adjacent to the ketone. The field of α-functionalization of carbonyls is extensive, with modern methods using strategies like umpolung (polarity reversal) to make the α-position electrophilic, though traditional enolate chemistry remains a cornerstone of organic synthesis. illinois.edu
Carbonyl Reductions and Oxidations within the this compound Ring
The ketone functionality at the C4 position of the 1,2-dithiane ring is susceptible to standard carbonyl reduction and oxidation reactions, although the presence of the adjacent disulfide bond can influence reaction pathways and conditions.
Carbonyl Reductions: The reduction of the carbonyl group in this compound to a secondary alcohol, 1,2-dithian-4-ol, can be achieved using common hydride-based reducing agents. The choice of reagent can be critical to avoid concomitant reduction of the disulfide bond. Milder reagents are generally preferred.
Oxidations: The oxidation of the carbon atom of a carbonyl group is less common as it is already in a relatively high oxidation state. libretexts.org Aldehydes are readily oxidized to carboxylic acids, but ketones are generally resistant to oxidation except under harsh conditions that cleave carbon-carbon bonds. libretexts.orglibretexts.org For this compound, oxidative conditions would more likely target the sulfur atoms, leading to sulfoxides and sulfones, rather than the ketone.
A summary of typical carbonyl transformations is presented in the table below.
| Reaction Type | Reagent(s) | Product | Notes |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 1,2-Dithian-4-ol | Standard reduction of a ketone to a secondary alcohol. Care must be taken as some reducing agents can also cleave the disulfide bond. |
| Oxidation | Chromic acid (H₂CrO₄), Potassium permanganate (B83412) (KMnO₄) | No reaction at carbonyl; potential oxidation at sulfur | Ketones are generally resistant to oxidation. Strong oxidizing agents are more likely to react with the sulfur atoms of the dithiane ring. libretexts.org |
| Reductive Deoxygenation | (e.g., via thioacetal and Raney Nickel) | 1,2-Dithiane | The Mozingo reduction or similar methods can remove the carbonyl oxygen entirely, yielding the parent dithiane ring. conicet.gov.ar |
Photochemical Reactivity of the Ketone Group
The photochemical behavior of the ketone in this compound is a subject of significant interest, as irradiation can initiate reactions at either the carbonyl or the disulfide chromophore. The presence of the dithiane moiety can lead to photochemical processes distinct from simple acyclic ketones.
Irradiation of dithiane-carbonyl adducts in the presence of a photosensitizer like benzophenone (B1666685) can induce single-electron transfer (SET) from the dithiane portion. acs.org This process generates a dithiane radical cation, which can lead to C-C or C-S bond cleavage. acs.orgresearchgate.net In the context of this compound, intramolecular SET from the sulfur to the photoexcited ketone could be a plausible deactivation pathway.
Furthermore, 1,3-dithiane-protected enones have been shown to undergo intramolecular [2+2] photocycloaddition reactions under visible light in the presence of a Brønsted acid. nih.gov This proceeds through the formation of a colored thionium (B1214772) ion, which acts as the light-absorbing species. nih.gov While this compound is not an enone, this highlights the role the dithiane moiety can play in mediating photochemical transformations of nearby functional groups.
Interplay and Synergistic Reactivity Between Disulfide and Ketone Functions in this compound
The proximity of the disulfide and ketone groups within the this compound ring structure leads to significant electronic and chemical interplay, where the reactivity of one group is modulated by the presence of the other.
The disulfide bond and the ketone carbonyl group are both electron-withdrawing, which mutually influences their reactivity. The ketone group can affect the stability and redox potential of the disulfide bond. Conversely, the sulfur atoms, with their available lone pairs, can interact with the carbonyl group. Cyclic thioethers are known to have low oxidation potentials and readily undergo single-electron-transfer (SET) oxidation. researchgate.net This can be utilized in photochemical ring-opening reactions, where the generated dithianyl radical cation is a key intermediate. researchgate.net The presence of the ketone may facilitate such SET processes upon photoexcitation.
In reactions involving nucleophilic attack at the carbonyl carbon, the sulfur atoms could potentially stabilize intermediates through transannular interactions. Moreover, reactions targeting the sulfur atoms, such as oxidation or reduction, will be influenced by the electronic effects of the C4-keto group.
Ring-Opening and Ring-Contraction/Expansion Rearrangements of this compound
The this compound ring system is subject to various rearrangement reactions, which can be triggered by different reagents and conditions, leading to ring expansion, contraction, or opening.
Ring-Expansion: Derivatives of dithianes are known to undergo ring expansion. For instance, aromatic ring-fused cyclic dithiane alcohols can rearrange to a one-carbon ring-expanded 1,2-diketone upon treatment with N-chlorosuccinimide. researchgate.net Base-mediated rearrangements of propargylamines attached to a 1,3-dithiane (B146892) ring have been shown to expand the ring, yielding larger S,S-heterocycles. nih.govacs.org A similar strategy applied to a derivative of this compound could potentially lead to a seven-membered ring. Another method involves the Parham ring expansion, where 1,3-dithiolanes rearrange to 1,4-dithianes via a cyclic sulfonium (B1226848) intermediate. beilstein-journals.org
Ring-Contraction: Ring-contraction rearrangements are also known for cyclic systems. chemistrysteps.com The Favorskii rearrangement, for example, transforms cyclic α-halo ketones into ring-contracted carboxylic acids or esters upon treatment with a base. chemistrysteps.com If this compound were converted to an α-halo ketone (e.g., 3-chloro-1,2-dithian-4-one), it could potentially undergo such a rearrangement to yield a substituted 1,2-dithiolane-3-carboxylic acid derivative.
Ring-Opening: The disulfide bond is the most likely site for ring-opening reactions. As discussed previously, thermal or photochemical cleavage of the S-S bond generates a diradical species that exists as an open-chain structure. arxiv.orgnih.gov This process is fundamental to the polymerization of 1,2-dithiane. researchgate.net
Photoinduced Dynamics and Ultrafast Ring Opening Phenomena (analogous to 1,2-dithiane)
The photochemistry of 1,2-dithiane, the parent ring of this compound, has been studied extensively and provides a strong model for understanding the photoinduced dynamics of the disulfide bond. arxiv.org Upon absorption of UV light, the S-S bond in 1,2-dithiane undergoes ultrafast homolytic cleavage. arxiv.orgresearchgate.net This ring-opening occurs on a sub-100 femtosecond timescale. arxiv.org
This process stands in contrast to excitation at longer wavelengths, which may not lead to permanent bond breakage. nih.govosti.gov Following initial S-S bond scission, the carbon backbone tethers the two resulting dithiyl radicals. arxiv.org This confinement allows for a dynamic process described as a "Newton's cradle" motion, where the sulfur termini can encounter each other again, leading to radical recombination and reformation of the cyclic ground state. arxiv.orgresearchgate.net However, excitation with higher energy UV-C light (e.g., 200 nm) can lead to population of repulsive electronic states, resulting in permanent ring-opening. nih.govosti.gov
While these studies were performed on 1,2-dithiane, the fundamental S-S bond photolysis mechanism is expected to be a primary photochemical pathway in this compound as well. The presence of the ketone carbonyl group, another chromophore, could potentially open additional or competing reaction channels, but the ultrafast disulfide ring-opening would remain a significant phenomenon.
Kinetic Studies of this compound Reactions
Specific kinetic data for reactions involving this compound are not widely available in the surveyed literature. However, kinetic studies on the closely related 1,2-dithiane and 1,4-dithiane (B1222100) provide valuable insights into the reactivity of the dithiane ring system.
Rate constants have also been measured for the gas-phase reactions of 1,4-dithiane with atmospheric oxidants like OH radicals, NO₃ radicals, and ozone. researchgate.net These studies are crucial for understanding the atmospheric lifetime and degradation pathways of such organosulfur compounds.
The table below summarizes available kinetic data for related dithiane compounds.
| Compound | Reaction | Rate Constant (k) / Activation Energy (Ea) | Conditions | Reference |
| 1,2-Dithiane | Thermal Polymerization | Ea = 22.6 kJ/mol | Bulk polymerization | researchgate.net |
| 1,4-Dithiane | Reaction with OH radical | k = (1.56 ± 0.29) x 10⁻¹⁰ cm³/molecule·s | 296 ± 2 K | researchgate.net |
| 1,4-Dithiane | Reaction with NO₃ radical | k = (1.78 ± 0.36) x 10⁻¹³ cm³/molecule·s | 296 ± 2 K | researchgate.net |
| 1,4-Dithiane | Reaction with O₃ | k < 4 x 10⁻²⁰ cm³/molecule·s | 296 ± 2 K | researchgate.net |
Advanced Spectroscopic Characterization and Structural Analysis of 1,2 Dithian 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constants
The structure of 1,2-Dithian-4-one (C₄H₆OS₂) contains three distinct methylene (B1212753) (CH₂) groups and one carbonyl carbon, leading to predictable, yet informative, ¹H and ¹³C NMR spectra. The different electronic environments of the protons and carbons result in unique chemical shifts (δ), measured in parts per million (ppm).
In the ¹H NMR spectrum, three signals corresponding to the methylene protons at the C-3, C-5, and C-6 positions are expected. The protons at C-3 are adjacent to the disulfide bond, those at C-5 are alpha to the carbonyl group, and those at C-6 are adjacent to a sulfur atom and a methylene group. The expected splitting patterns arise from spin-spin coupling between non-equivalent neighboring protons, following the n+1 rule. mnstate.edu For instance, the protons at C-5 would be split into a triplet by the adjacent C-6 protons, and vice versa.
The ¹³C NMR spectrum is expected to show four distinct signals: one for the carbonyl carbon (C-4) at a characteristic downfield shift (typically 170-220 ppm) libretexts.org, and three signals for the methylene carbons (C-3, C-5, and C-6) in the aliphatic region.
Table 1: Predicted ¹H NMR Data for this compound This table presents predicted values based on standard chemical shift ranges and coupling constant principles. Actual experimental values may vary.
| Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C3-H₂ | 3.2 - 3.5 | Singlet or AB quartet | - |
| C5-H₂ | 2.9 - 3.2 | Triplet | 6-8 |
| C6-H₂ | 2.7 - 3.0 | Triplet | 6-8 |
Table 2: Predicted ¹³C NMR Data for this compound This table presents predicted values based on standard chemical shift ranges. Actual experimental values may vary.
| Position | Predicted δ (ppm) |
| C-3 | 35 - 45 |
| C-4 (C=O) | 195 - 210 |
| C-5 | 40 - 50 |
| C-6 | 25 - 35 |
Application of Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis
To unambiguously assign the NMR signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. huji.ac.il These experiments correlate signals from different nuclei, providing a map of atomic connectivity.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. rutgers.eduumn.edu For this compound, a cross-peak is expected between the proton signals of the C-5 and C-6 methylene groups, confirming their adjacency.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. libretexts.orgnumberanalytics.com An HSQC spectrum of this compound would show three cross-peaks, definitively linking each ¹H methylene signal to its corresponding ¹³C signal (C5-H to C5, C6-H to C6, and C3-H to C3).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular skeleton. libretexts.orgumn.edu Key HMBC correlations for this compound would include the correlation of protons on C-3 and C-5 to the carbonyl carbon at C-4, and the correlation of C-6 protons to C-5, confirming the ring structure.
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Information Gained |
| COSY | H-5 ↔ H-6 | Confirms adjacency of C-5 and C-6 methylene groups. |
| HSQC | H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6 | Assigns each proton signal to its directly bonded carbon. |
| HMBC | H-3, H-5 ↔ C-4 (C=O) | Confirms proximity of C-3 and C-5 to the carbonyl group. |
| HMBC | H-6 ↔ C-5 | Confirms the C5-C6 bond. |
| HMBC | H-3 ↔ C-4 | Confirms the C3-C4 bond. |
Dynamic NMR Studies for Conformational Equilibria
Six-membered heterocyclic rings such as this compound are not planar and exist in dynamic equilibrium between various conformations, most commonly chair and boat forms. Dynamic NMR (DNMR) is the study of these conformational changes by recording NMR spectra at variable temperatures. unibo.itcdnsciencepub.com
For this compound, the ring is expected to adopt a chair-like conformation to minimize torsional and steric strain. In this conformation, the protons on each methylene group are in chemically non-equivalent axial and equatorial positions. At room temperature, if the rate of ring inversion is fast on the NMR timescale, the axial and equatorial protons are observed as a single, time-averaged signal. cdnsciencepub.com By lowering the temperature, the rate of this interconversion can be slowed. Below a certain temperature (the coalescence temperature), separate signals for the axial and equatorial protons may be resolved. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing valuable insight into the molecule's conformational flexibility. cdnsciencepub.com
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule. ucl.ac.be The molecular formula of this compound is C₄H₆OS₂. While its nominal mass is 134, its calculated monoisotopic mass is 133.9860 Da. nist.govchemeo.com An HRMS experiment would provide an experimental mass value that could be compared to this calculated value. A close match (within a few ppm) would unequivocally validate the molecular formula, distinguishing it from other possible formulas with the same nominal mass. acs.org
Table 4: Molecular Formula and Mass Data for this compound
| Property | Value |
| Molecular Formula | C₄H₆OS₂ |
| Nominal Mass | 134 |
| Calculated Monoisotopic Mass | 133.9860 Da |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (parent ions) are selected, fragmented through collision with an inert gas, and the resulting fragment ions (daughter ions) are analyzed. uvic.ca The fragmentation pattern is characteristic of the parent ion's structure and provides a "fingerprint" that can be used for structural confirmation.
For this compound (parent ion at m/z ≈ 134), several fragmentation pathways can be predicted. Common fragmentation for ketones includes the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 106. aip.org Cleavage of the bonds within the dithiane ring, particularly the weak S-S bond or the adjacent C-S bonds, is also expected. Alpha-cleavage on either side of the carbonyl group is another probable pathway. Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. aip.orguu.nl
Table 5: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound This table presents plausible fragment ions based on general fragmentation rules. Actual fragmentation is dependent on experimental conditions.
| m/z (predicted) | Possible Formula of Fragment | Possible Neutral Loss |
| 106 | [C₃H₆S₂]⁺• | CO |
| 101 | [C₄H₅O S]⁺ | SH |
| 74 | [C₂H₂OS]⁺• | C₂H₄S |
| 62 | [C₂H₆S]⁺• | C₂OS₂ |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification (e.g., Carbonyl Stretch)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the molecular structure of this compound by identifying its functional groups and characteristic bond vibrations. These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the electron cloud. edinst.comamericanpharmaceuticalreview.com
The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. For ketones incorporated into a six-membered ring, this vibration typically gives rise to a strong and sharp absorption band in the region of 1700-1725 cm⁻¹. scifiniti.com The specific frequency is influenced by the ring's conformation and electronic environment.
Other expected vibrations for this compound include C-H stretching of the methylene groups, typically observed between 2850 and 3000 cm⁻¹. The C-S bond stretching vibrations are generally weaker in the IR spectrum and are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
In Raman spectroscopy, the disulfide (S-S) linkage is a key feature. The S-S stretching vibration in cyclic disulfides is known to produce a distinct signal, often found in the 480-510 cm⁻¹ range, as seen in related 1,2-dithiolane (B1197483) structures. rsc.org This vibration may be weak or absent in the IR spectrum due to the small change in dipole moment, making Raman spectroscopy particularly valuable for confirming the integrity of the disulfide bond. edinst.com Homonuclear bonds, such as the C-C bonds within the ring, are also more readily observed in the Raman spectrum. edinst.com
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | IR | 1700 - 1725 | Strong |
| C-H Stretch (Methylene) | IR, Raman | 2850 - 3000 | Medium to Strong |
| S-S Stretch | Raman | 480 - 510 | Medium |
| C-S Stretch | IR, Raman | 600 - 800 | Weak to Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nih.gov The spectrum of this compound is characterized by transitions involving the non-bonding (n) electrons of its oxygen and sulfur atoms, as well as the π electrons of the carbonyl group.
Two primary electronic transitions are expected for this molecule:
n → π* Transition : This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the antibonding π* orbital of the same group. nih.govnih.gov For saturated ketones, this is a symmetry-forbidden transition, resulting in a weak absorption band (low molar absorptivity). nih.gov It typically occurs at longer wavelengths, generally in the 270–300 nm range. purdue.edu
Transitions involving Sulfur Atoms : The sulfur atoms in the dithiane ring possess lone pairs of non-bonding electrons. These can undergo n → σ* transitions. Furthermore, the disulfide bond itself acts as a chromophore. Cyclic disulfides are known to exhibit UV absorption due to electronic transitions involving the sulfur atoms. Studies on related cyclic disulfide systems show characteristic absorption maxima. For example, the parent 1,2-dithiane (B1220274) molecule exhibits an absorption spectrum similar to linear disulfides. aip.org In substituted 1,2-dithiolanes, a distinct absorption band between 320 and 360 nm is often attributed to the disulfide chromophore. rsc.org
Therefore, the UV-Vis spectrum of this compound is anticipated to show at least two absorption bands: a weak band around 270-300 nm from the carbonyl n → π* transition and another, potentially stronger, band at a higher wavelength (likely >300 nm) associated with the disulfide moiety.
Table 2: Expected Electronic Transitions and UV-Vis Absorption for this compound
| Electronic Transition | Chromophore | Expected λmax (nm) | Expected Molar Absorptivity (ε) |
| n → π | Carbonyl (C=O) | 270 - 300 | Low (e.g., 10-100 L·mol⁻¹·cm⁻¹) |
| n → σ / other | Disulfide (S-S) | >300 | Moderate |
X-ray Crystallography for Precise Solid-State Structure and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing exact bond lengths, bond angles, and conformational details. americanpharmaceuticalreview.comcapes.gov.br
A full crystal structure determination would precisely define the C-S and S-S bond lengths, the C-S-S and S-S-C bond angles, and the exact C-S-S-C dihedral angle, which governs the pucker of the disulfide portion of the ring.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization of Chiral Derivatives
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique used to investigate the stereochemistry of chiral molecules. libretexts.org CD measures the differential absorption of left- and right-circularly polarized light, a phenomenon that occurs only in molecules that are not superimposable on their mirror images (enantiomers). photophysics.com
The parent this compound molecule is achiral. However, if a substituent is introduced at a position that creates a stereocenter (for example, at C-5 or C-6), the resulting derivative becomes chiral and will be optically active. CD spectroscopy is an ideal tool for the stereochemical analysis of such derivatives. iucr.org
For a chiral derivative of this compound, the electronic transitions observed in the UV-Vis spectrum will give rise to signals in the CD spectrum, known as Cotton effects. Of particular importance is the n → π* transition of the carbonyl group. The sign of the Cotton effect (positive or negative) associated with this transition is highly sensitive to the spatial arrangement of atoms around the carbonyl chromophore. This relationship has been used extensively to assign the absolute configuration of chiral ketones. For instance, the sign of the Cotton effect observed in the 280-340 nm region can often be correlated to the absolute configuration (R or S) of the adjacent stereocenter. scispace.comresearchgate.net
Furthermore, the disulfide bond can also contribute to the CD spectrum, as seen in chiral dithiane derivatives like (4R,5R)-1,2-dithiane-4,5-diol and its analogues, where chiroptical properties are used to characterize their structure. nih.govresearchgate.net The combination of experimental CD data with theoretical calculations can provide a reliable assignment of the absolute stereostructure of chiral this compound derivatives. libretexts.org
Theoretical and Computational Investigations of 1,2 Dithian 4 One
Quantum Chemical Calculations for Electronic Structure and Stability
As of this writing, specific published research focusing on the ab initio, Density Functional Theory (DFT), Frontier Molecular Orbital (FMO), and computational spectroscopic analysis of 1,2-dithian-4-one is not available in the reviewed scientific literature. The principles of these methodologies are well-established for characterizing molecular properties.
No specific research data is available for this compound.
Theoretical investigations for similar saturated six-membered rings containing sulfur, such as 1,2-dithiane (B1220274), have been performed using ab initio and DFT methods. tandfonline.comresearchgate.net Such studies typically identify stable conformations, like chair and twist forms, and calculate their relative energies and the energy barriers for interconversion. tandfonline.com For instance, in 1,2-dithiane, the chair conformation is calculated to be significantly more stable than the twist form. tandfonline.com Similar computational approaches would be necessary to determine the conformational landscape and relative stabilities of this compound's conformers.
No specific research data is available for this compound.
No specific research data is available for this compound.
Quantum chemical calculations are frequently used to predict spectroscopic parameters, which is invaluable for interpreting experimental data. oulu.fi Methods like DFT can compute Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. chemrxiv.org Comparing these calculated values with experimental spectra helps to confirm molecular structures and assign signals unambiguously, especially for complex molecules with multiple conformers. ipb.ptlibretexts.org Vibrational frequencies from Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be calculated to aid in the assignment of experimental bands. mdpi.com
Molecular Dynamics Simulations for Conformational Dynamics and Energy Landscapes
While specific molecular dynamics studies on this compound are not present in the literature, extensive research on the analogous compound 1,2-dithiane provides a framework for understanding the potential photodynamical behavior.
The photoinduced dynamics of the related cyclic disulfide 1,2-dithiane have been the subject of numerous experimental and computational studies. arxiv.org Upon absorption of UV light, it undergoes an ultrafast ring-opening process initiated by the cleavage of the sulfur-sulfur bond. arxiv.orgresearchgate.net This S-S homolysis occurs on a timescale of less than 100 femtoseconds (fs). arxiv.org
Following the initial ring-opening, the molecule exhibits a fascinating oscillatory motion colloquially termed a "molecular Newton's cradle". arxiv.orgwhiterose.ac.uk In this dynamic process, the sulfur termini, which remain connected by the carbon backbone, swing apart and then encounter each other again, leading to an oscillatory ring-opening and closing motion with a period of approximately 350-500 fs. arxiv.orgwhiterose.ac.uk This motion facilitates an efficient internal conversion from the first excited singlet state (S₁) back to the ground state (S₀), which serves as a photoprotective mechanism by preventing the permanent dissociation of the disulfide bond. researchgate.netwhiterose.ac.uk
Various sophisticated computational methods have been employed to simulate these complex nonadiabatic dynamics, where the system evolves on multiple electronic potential energy surfaces. These methods include:
Trajectory Surface Hopping (TSH) : A mixed quantum-classical method used to simulate the nonadiabatic dynamics. arxiv.orgresearchgate.net
Ab Initio Multiple Spawning (AIMS) : A more rigorous quantum dynamics method that represents the nuclear wavefunction with a basis of traveling Gaussian functions. aip.orgnih.govresearchgate.net
Non-adiabatic Multiconfigurational Molecular Dynamics (NAMMD) : Used to reveal the "Newton's Cradle" mechanism and its role in internal conversion. whiterose.ac.uk
These dynamics simulations are typically performed with high-level electronic structure calculations, such as the State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) method. aip.org
Table 1: Simulation Parameters for 1,2-dithiane Photodynamics
| Simulation Method | Electronic Structure Level | Basis Set | Key Findings | Reference |
|---|---|---|---|---|
| TSH / NAMMD | SA(4|4)-CASSCF(6,4) | ANO-R1(t) | Ultrafast (sub-100 fs) S-S bond cleavage; "Newton's cradle" motion with ~350 fs period. | arxiv.org |
| AIMS / TSH | SA-CASSCF(6,4) | 6-31G* | Ring re-closes within 300 fs; three singlet states become nearly degenerate after ring opening. | researchgate.netaip.org |
| NAMMD | SA3-CASSCF(10,8) | Not Specified | Internal conversion assisted by "Newton's Cradle" protects the disulfide bond from photodamage. | whiterose.ac.uk |
The presence of heavy atoms like sulfur in a molecule can lead to significant spin-orbit coupling (SOC), which facilitates transitions between electronic states of different spin multiplicities (e.g., singlet and triplet states). arxiv.org This process, known as intersystem crossing (ISC), can compete with other photophysical processes like internal conversion (IC). arxiv.org
Table 2: Key Findings on Spin-Orbit Coupling in 1,2-dithiane
| Computational Approach | Focus | Key Result | Reference |
|---|---|---|---|
| TSH with singlet and triplet states | Effect of triplet states on photodynamics | Presence of triplet states depletes singlet population and hinders the recombination pathway via efficient ISC. | arxiv.org |
| SA-CASSCF calculations | Role of Spin-Orbit Coupling (SOC) | Moderate SOC is expected due to sulfur atoms, allowing ISC to compete with internal conversion. | arxiv.org |
Compound Index
Computational Approaches for Reaction Pathway Elucidation and Transition State Analysis
The exploration of chemical reactions at a molecular level is greatly facilitated by computational chemistry, which can map out entire reaction energy landscapes, including transient intermediates and high-energy transition states. For a molecule like this compound, these investigations are crucial for understanding its stability, reactivity with nucleophiles or electrophiles, and potential decomposition or rearrangement pathways.
Density Functional Theory (DFT) is a cornerstone of these investigations, offering a balance between computational cost and accuracy. researchgate.netnih.govrsc.org Methods like B3LYP and M06-2X, paired with appropriate basis sets such as 6-311++G(d,p), are frequently employed to study the mechanisms of organic reactions involving sulfur heterocycles. researchgate.netnih.gov For instance, in the study of related thioketones, DFT calculations have been used to elucidate the stepwise versus concerted nature of cycloaddition reactions. nih.gov These studies involve locating the geometries of reactants, products, and, critically, the transition states that connect them on the potential energy surface.
A typical computational workflow for elucidating a reaction pathway of this compound would involve:
Reactant and Product Optimization: The equilibrium geometries of the reactants (e.g., this compound and a nucleophile) and the expected products are calculated.
Transition State (TS) Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that represents the transition state. This is the highest energy point along the minimum energy pathway between reactants and products. fiveable.me For reactions like the nucleophilic addition to the carbonyl group of this compound, the transition state would feature the partial formation of a new bond to the carbonyl carbon and partial breaking of the carbonyl π-bond. rsc.org
Frequency Analysis: A vibrational frequency calculation is performed on all optimized structures. A true minimum (reactant, product, intermediate) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. libretexts.org
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state indeed connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state, ideally leading to the reactant on one side and the product on the other.
For complex reactions, such as those involving cyclic systems like this compound, multiple competing pathways may exist. For example, a nucleophile could attack the carbonyl carbon or one of the sulfur atoms. Computational studies can determine the activation energy for each pathway, allowing for predictions of reaction selectivity. nih.govfrontiersin.org In studies of hetero-Diels-Alder reactions involving thioketones, DFT calculations have revealed that high regioselectivity is a result of kinetic control, with one transition state being significantly lower in energy than competing ones. nih.gov
Below is a representative data table illustrating the kind of information obtained from DFT calculations on the reaction of a generic nucleophile with a cyclic ketone, which would be analogous to a study on this compound.
Table 1: Calculated Relative Gibbs Free Energies (ΔG, in kcal/mol) for a Hypothetical Nucleophilic Addition to a Cyclic Ketone.
| Species | Description | Relative ΔG (kcal/mol) |
|---|---|---|
| Reactants | Cyclic Ketone + Nucleophile | 0.0 |
| Transition State (TS1) | Nucleophilic attack on carbonyl | +15.2 |
| Intermediate | Tetrahedral intermediate | -5.8 |
| Transition State (TS2) | Proton transfer | +3.1 |
| Product | Final addition product | -12.4 |
Application of Machine Learning and Deep Neural Networks in Spectroscopic Prediction and Dynamics Simulation (analogous to 1,2-dithiane)
The fields of machine learning (ML) and artificial intelligence are revolutionizing computational chemistry, enabling predictions of molecular properties with speeds that are orders of magnitude faster than traditional quantum mechanical calculations. frontiersin.org For molecules like this compound, these techniques hold immense promise for high-throughput screening, spectral analysis, and understanding complex dynamics. The analogous compound, 1,2-dithiane, has been a testbed for some of these cutting-edge methods.
Spectroscopic Prediction:
Deep neural networks (DNNs) are particularly adept at learning the complex relationship between a molecule's 3D structure and its corresponding spectrum. researchgate.netresearchgate.net For instance, machine learning models can be trained on large datasets of computationally generated spectra (e.g., from DFT) to predict the spectra of new molecules almost instantaneously. acs.orgcam.ac.uk This is highly valuable for:
NMR Spectroscopy: ML algorithms have been developed to predict 1H and 13C NMR chemical shifts with high accuracy. frontiersin.orgresearchgate.netarxiv.orgmdpi.com These models can accelerate the process of structure elucidation by providing rapid and reliable spectral predictions for candidate molecules. researchgate.net
Vibrational Spectroscopy (IR and Raman): The interpretation of infrared (IR) spectra can be complex. Convolutional neural networks (CNNs) can be trained to recognize patterns in IR spectra to automatically identify the presence of specific functional groups. acs.orgcam.ac.uknih.gov An ML model could be trained to distinguish the carbonyl stretch in this compound from other ketones based on subtle shifts caused by the adjacent disulfide bond.
Dynamics Simulation:
Simulating the dynamic behavior of molecules, such as the ring-opening of 1,2-dithiane upon photoexcitation, is computationally demanding. frontiersin.org Recent research has demonstrated the use of on-the-fly trained DNNs to simulate time-resolved spectroscopic signals. aip.org In this approach, a DNN is trained with data from the initial steps of a molecular dynamics simulation. Once the network can accurately predict the spectra for subsequent geometries, it replaces the expensive quantum chemistry calculations, allowing the simulation to be extended to much longer timescales. aip.org This methodology has been successfully applied to predict the ultrafast ring-opening dynamics of 1,2-dithiane by simulating its time-resolved X-ray absorption spectra. aip.org
The table below summarizes the performance of various machine learning models in predicting chemical properties, illustrating the potential accuracy for a compound like this compound.
Table 2: Performance of Machine Learning Models in Spectroscopic and Reactivity Prediction.
| Application | ML Model | Predicted Property | Performance Metric (Example) | Reference Analogy |
|---|---|---|---|---|
| NMR Prediction | Gaussian Process Regression (GPR) | 13C Chemical Shift | Mean Absolute Error (MAE): 1.21 ppm | frontiersin.org |
| NMR Prediction | Graph Neural Network | 1H Chemical Shift | MAE: 0.14 ppm | frontiersin.org |
| IR Spectroscopy | Convolutional Neural Network (CNN) | Functional Group ID | Accuracy: >95% | acs.orgcam.ac.uk |
| Dynamics Simulation | Deep Neural Network (DNN) | Time-Resolved X-ray Spectra | High correlation with QM calculation | aip.org |
These advanced computational tools provide a powerful lens through which to view the chemistry of this compound, offering insights into its reactivity and properties that complement and guide experimental work.
Chemical Applications of 1,2 Dithian 4 One in Organic Synthesis
1,2-Dithian-4-one as a Versatile Synthetic Building Block and Synthon (C4-Synthon with dual functionality)
This compound possesses a unique combination of functional groups within a six-membered ring that makes it a potentially valuable C4-synthon. A synthon is a conceptual unit within a molecule that assists in planning a synthesis (retrosynthesis). The dual functionality of this compound—the ketone at the 4-position and the disulfide bridge at the 1- and 2-positions—offers two distinct sites for chemical manipulation.
The core value of this compound as a building block lies in this orthogonality. The ketone group can undergo a wide range of classical carbonyl reactions, while the disulfide bond offers a handle for redox chemistry, ring-opening, or dynamic covalent exchanges. This allows for a stepwise construction of molecular complexity. As a C4-synthon, it can introduce a four-carbon chain with latent or active functionalities at multiple positions, which can be unveiled or modified in subsequent synthetic steps.
For example, the carbonyl group allows for nucleophilic additions to form alcohols, which can then be used in further transformations. The adjacent methylene (B1212753) carbons (at C3 and C5) are activated by the ketone and the sulfur atoms, respectively, suggesting potential for enolate-type chemistry. The disulfide bond itself can be cleaved reductively to yield a linear dithiol, providing a completely different structural motif. This inherent versatility makes this compound a promising, albeit underexplored, building block in synthetic strategy.
Strategies for Controlled Carbon-Carbon Bond Formation via this compound Intermediates
The structure of this compound offers several theoretical pathways for controlled carbon-carbon bond formation, a cornerstone of organic synthesis. While specific documented examples for this isomer are scarce, strategies can be inferred from the well-known chemistry of ketones and sulfur-stabilized systems.
Enolate-Based C-C Bond Formation: The primary site for C-C bond formation would be the α-carbons adjacent to the ketone (at the C3 and C5 positions). The C3-protons are activated by the adjacent carbonyl group, allowing for deprotonation with a suitable base to form an enolate. This nucleophilic enolate could then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to form a new C-C bond at the C3 position.
The C5-protons are also activated, being α to both a sulfur atom and the carbonyl group (in a vinylogous sense). This dual activation could allow for regioselective functionalization under specific conditions. The choice of base and reaction conditions would be crucial to control which position is deprotonated, enabling selective bond formation.
Reactions at the Carbonyl Carbon: The ketone's electrophilic carbon is a prime target for nucleophiles. Reactions like the Grignard, organolithium additions, or the Wittig reaction would form a C-C bond at the C4 position, converting the ketone into a tertiary alcohol or an alkene, respectively.
The table below illustrates potential C-C bond forming reactions based on the functional groups present in this compound.
| Reaction Type | Reagents/Conditions | Position of C-C Bond Formation | Resulting Structure |
| Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | C3 and/or C5 | Alkylated this compound |
| Aldol (B89426) Addition | 1. Base (e.g., LDA) 2. Aldehyde/Ketone (R₂C=O) | C3 and/or C5 | β-Hydroxy-ketone derivative |
| Grignard Reaction | 1. Grignard Reagent (R-MgBr) 2. H₃O⁺ workup | C4 | 4-Alkyl-4-hydroxy-1,2-dithiane |
| Wittig Reaction | Wittig Ylide (Ph₃P=CHR) | C4 | 4-Alkylidene-1,2-dithiane |
Role in the Construction of Complex Heterocyclic Systems
Heterocyclic compounds are central to pharmaceuticals and materials science, and building blocks that facilitate their construction are highly valuable. This compound is a promising scaffold for synthesizing more complex heterocycles. Its existing ring can be expanded, or it can be used as a foundation for building fused ring systems.
One potential strategy involves the reductive cleavage of the disulfide bond. Treatment with a reducing agent like sodium borohydride (B1222165) could reduce the ketone to an alcohol and open the disulfide to a dithiol. The resulting linear compound, a 1,2-dithiol-4-ol, could then be cyclized with different reagents to form a variety of new heterocyclic systems. For instance, reaction with a dihalide could lead to larger sulfur-containing rings.
Alternatively, the ketone functionality could be used to introduce other heteroatoms. For example, a Paal-Knorr type synthesis, reacting the this compound with an amine and a source of another carbonyl, could theoretically lead to fused nitrogen-containing heterocycles. Research on the related compound 1,4-dithiane-2,5-diol (B140307) has shown it to be a versatile synthon for a wide array of sulfur-containing heterocycles, suggesting that this compound could have similar, though distinct, utility. researchgate.net
Applications in Dynamic Covalent Chemistry, leveraging Reversible Disulfide Bonds
Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create molecular systems that can adapt their structure in response to environmental changes. nih.govwikipedia.org The disulfide bond is a cornerstone of DCC because its cleavage and reformation can be readily controlled under mild redox or pH conditions.
The 1,2-dithiane (B1220274) ring system is known to undergo reversible redox reactions. The disulfide bond can be cleaved by a thiol initiator to form a linear dithiol, which can then participate in disulfide exchange with other molecules. This process is often driven by the release of ring strain. This inherent reversibility makes the 1,2-dithiane scaffold an excellent candidate for creating dynamic materials.
By incorporating this compound into a polymer backbone or as a cross-linker, it would be possible to create:
Self-Healing Materials: If the material is fractured, the disulfide bonds at the fracture interface can reform upon application of a stimulus (like heat or UV light), restoring the material's integrity.
Stimuli-Responsive Systems: The cleavage of the disulfide bond can be triggered by specific chemical signals (e.g., reducing agents like glutathione), causing the material to disassemble or change its properties, which is useful for drug delivery systems.
Adaptable Networks: The reversible nature of the bonds allows the network topology to reorganize, leading to materials with adaptable mechanical properties.
While much of the published research in this area focuses on the five-membered 1,2-dithiolane (B1197483) ring, the principles are directly applicable to the six-membered 1,2-dithiane ring of this compound. researchgate.netorgsyn.org The presence of the ketone group offers an additional site for modification, allowing for the attachment of other functional moieties to the dynamic network.
Synthesis and Reactivity of 1,2 Dithian 4 One Derivatives and Analogs
Oxidized Forms of 1,2-Dithian-4-one: Monoxides, Dioxides, and Sulfones
The sulfur atoms of the 1,2-dithiane (B1220274) ring are susceptible to oxidation, leading to the formation of monoxides (thiosulfinates), dioxides (thiosulfonates), and other sulfone derivatives. The oxidation of the parent 1,2-dithiane to 1,2-dithiane 1,1-dioxide can be accomplished using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). ontosight.ai The reactivity of peracids is influenced by the electron-withdrawing character of their substituents, with stronger parent acids yielding more reactive peracids. organicchemistrydata.org
The oxidation of sulfides to sulfoxides or sulfones is a general reaction. numberanalytics.com For the this compound core, oxidation would likely occur stepwise, first forming the mono-S-oxide (a cyclic thiosulfinate) and then the 1,1-dioxide (a cyclic thiosulfonate). The synthesis of a substituted mono-S-oxide, 4,4,5,5-tetramethyl-1,2-dithiane mono-S-oxide, has been reported, demonstrating the feasibility of this transformation. acs.org
A competing reaction to consider during the oxidation of this compound with peracids is the Baeyer-Villiger oxidation. This reaction converts cyclic ketones into lactones (cyclic esters) by inserting an oxygen atom adjacent to the carbonyl group. organicchemistrydata.orgorganic-chemistry.org The regioselectivity of this rearrangement depends on the migratory aptitude of the adjacent carbon atoms. Therefore, careful selection of the oxidant and reaction conditions would be crucial to favor sulfur oxidation over ketone rearrangement.
The table below outlines common oxidizing agents used for sulfur oxidation and their potential products when applied to the this compound scaffold.
| Oxidizing Agent | Potential Sulfur Product(s) | Potential Ketone Product |
| Sodium periodate (B1199274) (NaIO₄) | Monoxide | No reaction |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Monoxide, Dioxide | Lactone (via Baeyer-Villiger) |
| Hydrogen peroxide (H₂O₂) | Monoxide, Dioxide | Lactone (via Baeyer-Villiger) |
| Oxone (KHSO₅) | Monoxide, Dioxide | Lactone (via Baeyer-Villiger) |
Reduced Forms: Dithiol and Thiol-Containing Analogs
The this compound scaffold possesses two reducible functional groups: the disulfide bond and the ketone. The choice of reducing agent determines the reaction's outcome.
The ketone can be reduced to a secondary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones and is typically used in protic solvents like methanol (B129727) or ethanol. libretexts.orgslideshare.net Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent capable of reducing ketones as well as less reactive functional groups like esters and carboxylic acids. libretexts.orgquora.commasterorganicchemistry.com Due to its high reactivity, LiAlH₄ reactions are conducted in aprotic solvents like THF or diethyl ether, followed by a separate aqueous workup. libretexts.org For the chemoselective reduction of the ketone in this compound to 1,2-dithian-4-ol, the milder NaBH₄ would generally be the preferred reagent to avoid potential reduction of the disulfide bond. slideshare.netquora.com
Conversely, the disulfide bond can be reductively cleaved to yield a dithiol. The reduction of the parent 1,2-dithiane ring system yields 1,4-butanedithiol. This transformation typically requires stronger reducing conditions or specific reagents designed for disulfide reduction. If both the ketone and the disulfide bond were to be reduced simultaneously, for example using a strong reducing agent like LiAlH₄ under forcing conditions, the expected product would be 1,4-dimercaptobutan-2-ol.
| Reagent | Target Functional Group | Primary Product of this compound |
| Sodium borohydride (NaBH₄) | Ketone | 1,2-Dithian-4-ol |
| Lithium aluminum hydride (LiAlH₄) | Ketone (and potentially disulfide) | 1,2-Dithian-4-ol and/or 1,4-Dimercaptobutan-2-ol |
| Dithiothreitol (B142953) (DTT) | Disulfide | 1,4-Dimercapto-butan-2-one |
Ring-Expanded and Ring-Contracted Analogs of this compound
Modifying the size of the heterocyclic ring from the six-membered dithiane system to five- or seven-membered rings can significantly impact the molecule's conformation and chemical properties.
Ring-contracted analogs, such as those based on the 1,2-dithiolane (B1197483) (five-membered) ring, are of significant interest. The antitumor antibiotic leinamycin (B1244377) features a 1,2-dithiolan-3-one 1-oxide moiety, which has spurred the synthesis of related derivatives. researchgate.net A simple synthesis of 1,2-dithiolan-3-ones from α,β-unsaturated thiophenyl esters has been reported. researchgate.net Additionally, chiral α-amino acids containing a 1,2-dithiolane ring in their side chain have been synthesized, highlighting the chemical tractability of this ring system. acs.org For example, 4-amino-1,2-dithiolan-4-carboxylic acid has been prepared and incorporated into peptides. mdpi.com
Ring-expanded analogs containing seven-membered rings (1,2-dithiepanes) have also been synthesized. For example, (-)-(S)-1,2-dithiepan-4-amine and related compounds have been prepared, demonstrating the accessibility of this larger ring system. acs.org While specific examples of 1,2-dithiepan-4-one are not prevalent in the literature, the synthetic routes to amine analogs could potentially be adapted for the synthesis of keto derivatives. Ring expansion methodologies, such as the Parham ring expansion which converts 1,3-dithiolanes to 1,4-dithianes, illustrate a general strategy that could potentially be applied to create larger ring systems. beilstein-journals.org
| Ring System | Example Compound | Significance/Synthesis Note |
| 1,2-Dithiolane (5-membered) | 1,2-Dithiolan-3-one 1-oxide | Core structure in the antitumor agent leinamycin. researchgate.net |
| 1,2-Dithiolane (5-membered) | 4-Amino-1,2-dithiolan-4-carboxylic acid | Chiral amino acid analog used in peptide chemistry. mdpi.com |
| 1,2-Dithiane (6-membered) | This compound | Parent compound of this article. |
| 1,2-Dithiepane (7-membered) | (-)-(S)-1,2-Dithiepan-4-amine | Example of a seven-membered ring analog. acs.org |
Heteroatom-Modified Analogs of the this compound Core Structure
Replacing one or more of the sulfur or carbon atoms in the this compound ring with other heteroatoms (e.g., nitrogen, oxygen) leads to a diverse array of heterocyclic structures with potentially novel properties. While direct analogs of this compound with such modifications are not widely reported, the synthesis of related fused heterocyclic systems provides insight into the chemical possibilities.
For example, the synthesis of fused ring systems containing both sulfur and nitrogen, such as ontosight.ailibretexts.orgCurrent time information in Bangalore, IN.triazolo[3,4-b] organic-chemistry.orglibretexts.orgCurrent time information in Bangalore, IN.thiadiazines (a six-membered ring containing three nitrogen and two sulfur atoms) and ontosight.ailibretexts.orgCurrent time information in Bangalore, IN.triazolo[3,4-b] organic-chemistry.orglibretexts.orgCurrent time information in Bangalore, IN.thiadiazepines (a seven-membered ring), has been accomplished. mdpi.commdpi.com These syntheses often involve the reaction of a binucleophilic starting material, like 4-amino-4H-1,2,4-triazole-3-thiol, with a suitable bielectrophile. mdpi.com
The synthesis of 1,3-oxathiolane (B1218472) nucleosides, where a sulfur atom replaces a methylene (B1212753) group in the furanose ring, is another example of heteroatom modification in a related class of compounds. These syntheses demonstrate the feasibility of creating S,O-heterocycles, suggesting that analogs of this compound, such as a 1-oxa-2-thian-4-one, could be synthetically accessible targets.
The exploration of such heteroatom-modified analogs remains an area with potential for the discovery of new chemical entities with unique reactivity and biological profiles.
Conclusion and Future Research Perspectives on 1,2 Dithian 4 One
Summary of Key Academic Discoveries and Remaining Challenges in 1,2-Dithian-4-one Chemistry
Academic investigation into this compound has been exceptionally limited. The primary "discoveries" are confined to its fundamental identification and basic molecular data. The NIST (National Institute of Standards and Technology) WebBook confirms its existence, structure, and molecular formula. nist.gov Beyond this, detailed reports on its synthesis, reactivity, and properties are conspicuously absent from mainstream chemical literature.
Key Known Data for this compound:
| Property | Data | Reference |
| Molecular Formula | C₄H₆OS₂ | nist.gov |
| Molecular Weight | 134.220 g/mol | nist.gov |
| IUPAC Name | This compound | nist.gov |
| InChIKey | KEYSLSNDOHVVSK-UHFFFAOYSA-N | nist.gov |
The remaining challenges in the chemistry of this compound are therefore profound and foundational:
Lack of Established Synthesis: There are no well-documented, high-yielding synthetic routes to this compound. This is the most significant barrier to any further investigation.
Unknown Reactivity Profile: The interplay between the disulfide linkage and the ketone functionality has not been studied. The reactivity of the alpha-protons to the carbonyl group, the potential for ring-opening reactions, and its oxidative or reductive stability are all uncharacterized.
Scarcity of Spectroscopic and Structural Data: While a basic structure is known, in-depth spectroscopic characterization (NMR, IR, MS) and crystallographic data are not readily available.
Conformational Ambiguity: The conformational preferences of the 1,2-dithiane (B1220274) ring system are known to be complex. researchgate.net The introduction of a planar carbonyl group at the 4-position adds further complexity, and the preferred ring conformation (e.g., chair, twist-boat) of this compound has not been computationally or experimentally determined.
Emerging Research Avenues and Untapped Potential in Synthesis and Reactivity
The absence of established chemistry for this compound presents a fertile ground for new research. The molecule's bifunctional nature—containing both a ketone and a disulfide—is a key feature that suggests significant untapped potential.
Potential Synthetic Strategies:
Oxidative Cyclization: A plausible route could involve the synthesis of 1,4-dimercaptobutan-2-one followed by oxidative cyclization to form the disulfide bond, analogous to the synthesis of the parent 1,2-dithiane from 1,4-butanedithiol. wikipedia.org
Ring Construction: Exploration of methods involving the reaction of a dielectrophilic C4 ketone-containing synthon with a disulfide-donating reagent like sodium disulfide.
Untapped Reactivity:
Ketone Chemistry: The carbonyl group serves as a handle for a vast array of classic transformations, including Wittig reactions, reductive aminations, aldol (B89426) condensations, and Grignard additions, which would allow for the synthesis of a diverse library of derivatives.
Disulfide Chemistry: The disulfide bond is redox-active. It could be reduced to the corresponding dithiol, offering a route to polymers or other cyclic structures. Conversely, oxidation of the sulfur atoms could yield sulfoxides or sulfones, significantly altering the molecule's electronic properties and stereochemistry.
Ring-Opening Reactions: The 1,2-dithiane ring may be susceptible to ring-opening polymerization (ROP) under certain conditions, a pathway to novel sulfur-containing polymers.
Potential for Development of Novel Methodologies and Applications in Advanced Materials and Catalysis
The development of a robust synthesis for this compound would itself be a novel methodology. This would unlock its potential as a versatile building block for more complex molecular architectures.
Advanced Materials:
Polymer Science: As a bifunctional monomer, this compound could be used to create novel polymers. Polymerization through the ketone could lead to polyketals, while reduction of the disulfide and subsequent polymerization of the dithiol could yield polysulfides. The disulfide bond itself could be incorporated into polymer backbones to create dynamic, self-healing, or redox-responsive materials.
Functional Scaffolds: The rigid, six-membered ring could serve as a scaffold for creating molecules with defined three-dimensional structures for applications in host-guest chemistry or materials science.
Catalysis:
Ligand Development: The presence of three heteroatoms (two sulfur, one oxygen) makes this compound and its derivatives attractive candidates for use as ligands in coordination chemistry and catalysis. The sulfur atoms could coordinate to soft metals, while the oxygen could coordinate to harder metals, potentially enabling the design of unique bimetallic catalysts or catalysts with tunable electronic properties.
Interdisciplinary Research Opportunities for this compound and its Derivatives
The unique structural features of this compound open doors to numerous collaborative research opportunities across different scientific disciplines.
Potential Interdisciplinary Research Avenues:
| Research Area | Potential Application of this compound | Rationale |
| Medicinal Chemistry | Scaffold for drug discovery | Sulfur heterocycles are common pharmacophores. The related 1,2-dithiolane (B1197483) moiety is found in asparagusic acid and its derivatives, which have been investigated for biological activity. nih.gov |
| Chemical Biology | Redox-active probes | The disulfide bond can interact with biological thiols (e.g., glutathione, cysteine), making derivatives useful for studying cellular redox processes. |
| Computational Chemistry | In silico property prediction | The lack of experimental data makes this an ideal system for computational studies to predict conformational energies, spectroscopic signatures, and reaction mechanisms, guiding future experimental work. researchgate.netacs.org |
| Agrochemistry | Development of novel pesticides or herbicides | The dithiane ring is present in some agrochemicals, suggesting this scaffold could be explored for new active compounds. |
Q & A
What are the key experimental protocols for synthesizing and characterizing 1,2-Dithian-4-one, and how can reproducibility be ensured?
Basic
Synthesis typically involves cyclization of dithiol precursors or oxidation of thioethers. Methodologically, ensure purity by column chromatography and verify structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Reproducibility requires detailed documentation of solvent systems, reaction temperatures, and stoichiometric ratios in the main manuscript, with raw spectral data in supplementary materials .
How can mechanistic pathways for this compound reactivity be elucidated using advanced spectroscopic and computational methods?
Advanced
Combine time-resolved IR spectroscopy to track intermediate formation with density functional theory (DFT) calculations to model transition states. Validate computational predictions against experimental kinetic data (e.g., rate constants under varying pH/temperature). Use frameworks like the Hammond postulate to correlate structure-reactivity relationships .
How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Advanced
Perform comparative analyses using standardized conditions (e.g., solvent, concentration) across multiple instruments. Cross-validate with independent techniques (e.g., X-ray crystallography for unambiguous structure confirmation). Publish full experimental details, including instrument calibration protocols, to minimize ambiguity .
What methodologies are recommended for assessing the thermal and chemical stability of this compound in different environments?
Basic
Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for thermal stability. For chemical stability, expose the compound to varied pH buffers, oxidizing/reducing agents, and UV light, monitoring degradation via HPLC-MS. Include control experiments and statistical error margins in datasets .
Which analytical techniques are most reliable for quantifying trace impurities in this compound samples?
Basic
Use gas chromatography-mass spectrometry (GC-MS) for volatile impurities and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-volatile contaminants. Validate methods with spiked recovery experiments and report limits of detection (LOD) and quantification (LOQ) in supplementary tables .
How can hazardous intermediates generated during this compound synthesis be safely managed?
Advanced
Implement real-time monitoring via inline FTIR or Raman spectroscopy to detect unstable intermediates. Design workflows with quenching protocols (e.g., rapid cooling, scavenger additives) and document safety measures in accordance with GHS guidelines. Reference safety data sheets (SDS) for handling recommendations .
What strategies should be employed to handle large datasets from stability studies or high-throughput screening?
Methodological
Use open-source tools like Python’s Pandas for data processing and R for statistical modeling. Raw data should be archived in repositories (e.g., Zenodo), while critical processed data (e.g., degradation kinetics) are presented in main-text tables with error bars. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .
What understudied properties of this compound warrant investigation to address knowledge gaps?
Advanced
Prioritize its redox behavior in catalytic cycles or supramolecular interactions (e.g., host-guest chemistry). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments, such as electrochemical profiling or crystallographic studies of co-crystals .
How can computational models be experimentally validated to predict this compound’s reactivity in novel reactions?
Advanced
Compare DFT-predicted activation energies with experimental Arrhenius parameters. Use isotopic labeling () to trace reaction pathways. Publish negative results (e.g., failed coupling reactions) to refine computational parameters .
What in vitro assays are suitable for evaluating this compound’s stability in biological systems?
Methodological
Employ simulated physiological fluids (e.g., PBS, human serum) and monitor decomposition via LC-MS. Include positive/negative controls (e.g., glutathione for thiol-disulfide exchange studies). Data should be presented as mean ± SD from triplicate trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
